Welcome to the BenchChem Online Store!
molecular formula C10H12O3 B2568092 Methyl 2-methoxy-4-methylbenzoate CAS No. 81245-24-1

Methyl 2-methoxy-4-methylbenzoate

Cat. No. B2568092
M. Wt: 180.203
InChI Key: LHNVKRSDQCCHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07615568B2

Procedure details

To a mixture of 2-hydroxy-4-methylbenzoic acid (30.43 g, 200 mmol), K2CO3 (62.19 g, 450 mmol) and DMF (600 mL) was added methyl iodide (28.01 mL, 450 mmol). The reaction was stirred for 18 h, poured into ice/water (1.2 L), and extracted with EtOAc (2×300 mL). The combined organic layer was washed with brine, satd NaHCO3 and dried (MgSO4). The resulting solution was concentrated and distilled to give the title compound as a pale yellow liquid (32.73 g, 91%, bp 120-4° C./1333 Pa, 10 mm).
Quantity
30.43 g
Type
reactant
Reaction Step One
Name
Quantity
62.19 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
28.01 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.2 L
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[C:12]([O-])([O-])=O.[K+].[K+].CI.CN([CH:23]=[O:24])C>>[CH3:12][O:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([O:24][CH3:23])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
30.43 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)C
Name
Quantity
62.19 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
600 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
28.01 mL
Type
reactant
Smiles
CI
Step Three
Name
ice water
Quantity
1.2 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×300 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=C(C(=O)OC)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.73 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.